Tadeonal Tadeonal Selective TRPA1 agonist (EC50 = 400 nM). Antinociceptive in vivo. Inhibits mitochondrial ATPase (IC50 = 15 μM). Antifungal.
Polygodial is a sesquiterpene dialdehyde isolated from the leaves of certain peppers and related plants. Noted for its broad antifungal properties, polygodial is also cytotoxic against bacteria, algae, and sea squirts. In mammals, polygodial produces a pungent flavor, activates the transient receptor potential cation channel TRPA1 (EC50 = 59 nM), and produces antinociception.
Polygodial is an aldehyde.
Brand Name: Vulcanchem
CAS No.: 6754-20-7
VCID: VC21341084
InChI: InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1
SMILES: CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

Tadeonal

CAS No.: 6754-20-7

Cat. No.: VC21341084

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Tadeonal - 6754-20-7

CAS No. 6754-20-7
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name (1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde
Standard InChI InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1
Standard InChI Key AZJUJOFIHHNCSV-KCQAQPDRSA-N
Isomeric SMILES C[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C
SMILES CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C
Canonical SMILES CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C

Chemical Identity and Nomenclature

Tadeonal belongs to the category of organic oxygen compounds and organic oxides, specifically classified as a drimane sesquiterpenoid . This compound is identified through several standardized chemical nomenclature systems:

Identification Parameters

ParameterValue
IUPAC Name(1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde
CAS Number6754-20-7
Canonical SMILESCC1(CCCC2(C1CC=C(C2C=O)C=O)C)C
Isomeric SMILESC[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C
InChI KeyAZJUJOFIHHNCSV-KCQAQPDRSA-N

Synonyms and Alternative Names

Tadeonal is known by several synonyms in scientific literature, providing important context for comprehensive research:

  • Polygodial

  • Drim-7-ene-11,12-dial

  • (-)-Tadeonal

  • Tadeodal

  • (1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde

The most common alternative name is Polygodial, which appears frequently in pharmacological and botanical research literature .

Physical and Chemical Properties

Understanding the physical and chemical properties of Tadeonal is essential for evaluating its behavior in biological systems and potential applications in various fields.

Fundamental Properties

PropertyValue
Molecular FormulaC₁₅H₂₂O₂
Molecular Weight234.33 g/mol
Exact Mass234.161979940 g/mol
Topological Polar Surface Area (TPSA)34.10 Ų
XlogP3.20
Atomic LogP (AlogP)3.16
H-Bond Acceptor2
H-Bond Donor0
Rotatable Bonds2

These properties influence Tadeonal's solubility, permeability, and interactions with biological membranes and protein structures.

Solubility Profile

Tadeonal demonstrates varying solubility in different solvents, which is critical information for laboratory handling and formulation development:

SolventSolubility
DMF14 mg/ml
DMSO20 mg/ml
Ethanol20 mg/ml
Ethanol:PBS (pH 7.2) (1:40)0.02 mg/ml

For research applications, it is recommended to store Tadeonal at -20°C and avoid repeated freezing and thawing to maintain compound integrity .

Natural Sources and Distribution

Botanical Distribution

Tadeonal shows a remarkably diverse distribution across evolutionarily distinct plant groups, suggesting its ecological importance:

Plant GroupRepresentative Species
LiverwortsPorella vernicosa complex
FernsThelypteris hispidula, Blechnum fluviatile
Higher Plants (Polygonaceae)Polygonum hydropiper, P. hydropiper f. purpurascens
Higher Plants (Canellaceae)Cinnamosma, Caspicodendron, Canella, and Warburgia species
Higher Plants (Winteraceae)Pseudowintera colorata, Tasmannia lanceolata, Drimys, and Zygogynum species

This wide distribution across evolutionarily distinct botanical groups indicates multiple independent adaptations involving this compound, suggesting its functional significance in plant biology.

Associated Compounds

A notable characteristic of plants producing Tadeonal is the co-occurrence with tocopherols. Plants that elaborate Tadeonal and related pungent drimane dials typically contain small amounts of α-tocopherol, γ-tocopherol, or δ-tocotrienol . This association suggests potential biosynthetic or functional relationships between these compounds in plant metabolism and defense mechanisms.

Biochemical and Pharmacological Properties

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Tadeonal provide critical insights into its behavior in biological systems:

ParameterPredictionProbability
Human Intestinal AbsorptionPositive99.68%
Caco-2 PermeabilityPositive83.03%
Blood-Brain Barrier PenetrationPositive92.50%
Human Oral BioavailabilityPositive65.71%
Subcellular LocalizationMitochondria50.82%

Drug Transporter Interactions

TransporterInteractionProbability
OATP2B1Non-inhibitor85.46%
OATP1B1Inhibitor82.26%
OATP1B3Inhibitor83.14%
MATE1Non-inhibitor76.00%
OCT2Non-inhibitor57.50%
BSEPNon-inhibitor88.79%
P-glycoproteinNon-inhibitor92.99%
P-glycoprotein substrateNon-substrate92.06%

Metabolic Enzyme Interactions

EnzymeInteractionProbability
CYP3A4 substrateSubstrate52.43%
CYP2C9 substrateNon-substrate100.00%
CYP2D6 substrateNon-substrate86.79%
CYP3A4 inhibitionNon-inhibitor84.84%
CYP2C9 inhibitionNon-inhibitor71.53%

These predicted ADMET properties suggest that Tadeonal has favorable characteristics for absorption and distribution in biological systems, including the ability to cross the blood-brain barrier.

Biological Activities and Mechanisms of Action

Primary Biological Activities

Tadeonal demonstrates several significant biological activities with potential therapeutic and agricultural applications:

  • Antifungal Activity: Research indicates that Tadeonal effectively inhibits the growth of various fungal pathogens, including Botrytis cinerea, by disrupting fungal cell membranes .

  • Antimicrobial Properties: The compound exhibits activity against both Gram-positive and Gram-negative bacteria, potentially through membrane-disruption mechanisms .

  • Additional Biological Effects: Scientific literature reports antihyperalgesia, anti-inflammatory, and antiallergic activities associated with Tadeonal .

Mechanism of Action

The primary mechanism of action for Tadeonal appears to be as a nonionic surfactant that disrupts the lipid-protein interface of integral proteins nonspecifically, denaturing their functional conformation . This mechanism explains its broad-spectrum antimicrobial activity.

At the molecular level, Tadeonal triggers several biochemical responses:

  • Dose-dependent vacuolar alkalinization

  • Increased calcium influx

  • Inhibition of glucose-induced calcium signaling

These effects on cellular signaling pathways contribute to its diverse biological activities and potential applications.

Research Applications and Scientific Significance

Extraction and Analytical Methods

Efficient extraction and isolation of Tadeonal is crucial for research applications. One effective method involves rapid pressurized hot water extraction from Tasmannia lanceolata (Tasmanian native pepper) . This technique provides an environmentally friendly approach to obtaining the compound for further studies.

Analytical identification typically employs chromatographic techniques coupled with spectroscopic methods such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Research Status

According to literature metrics, Tadeonal has been referenced in approximately 121 scientific papers, indicating moderate research attention . Current research focuses primarily on:

  • Elucidating detailed mechanisms of action

  • Exploring potential pharmaceutical applications

  • Investigating ecological roles in plant defense

  • Developing analytical methods for detection and quantification

Future Research Directions

Several promising directions for future Tadeonal research include:

  • Comprehensive evaluation of toxicological properties and safety profiles for potential pharmaceutical applications.

  • Structure-activity relationship studies to develop more potent or selective derivatives.

  • Investigation of synergistic effects with other antimicrobial compounds.

  • Development of formulation technologies to enhance stability and bioavailability.

  • Detailed ecological studies examining the role of Tadeonal in plant-herbivore and plant-microbe interactions.

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